molecular formula C21H20N4O4 B2531352 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946308-69-6

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2531352
CAS No.: 946308-69-6
M. Wt: 392.415
InChI Key: YAKKMRKFKDEFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazoles in Scientific Research

Oxazoles, as part of the compound's structure, are notable for their presence in various therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. A review covering the therapeutic potential of oxazole scaffolds highlights their significance in medicinal chemistry, underscoring the diverse pharmacological profiles that these structures can impart to molecules. Such scaffolds have been explored for their natural occurrence and synthetic adaptability in creating new therapeutic agents (Kaur et al., 2018).

Piperazine Derivatives in Research

Piperazine derivatives find extensive application across a spectrum of therapeutic areas, including antipsychotic, antihistamine, and antidepressant drugs, among others. The flexibility of the piperazine ring allows for significant variations in drug design, influencing both pharmacokinetic and pharmacodynamic properties. Research into piperazine derivatives emphasizes their broad potential and encourages further exploration into their use for various diseases (Rathi et al., 2016).

Furan Derivatives for Sustainable Chemistry

Furan derivatives, particularly those like 5-hydroxymethylfurfural (HMF), are pivotal in sustainable chemistry, serving as building blocks for polymers, fuels, and other functional materials derived from biomass. Such compounds are explored for their role in transitioning to a bio-based economy, where plant-derived materials can replace non-renewable hydrocarbon sources. The synthesis and application of furan derivatives, including their role in producing new polymers and fuels, are crucial areas of research aimed at environmental sustainability (Chernyshev et al., 2017).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(29-19)25-11-9-24(10-12-25)20(26)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKKMRKFKDEFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.